Terbium-161 is produced through the neutron bombardment of enriched gadolinium-160 targets in high-flux nuclear reactors. This process results in the conversion of gadolinium-160 into terbium-161, which is subsequently purified for use in medical applications. As a member of the lanthanide series, terbium is classified under the f-block elements in the periodic table.
The synthesis of terbium-161 involves several key steps:
Terbium-161 has a similar electronic configuration to other terbium isotopes, with its molecular structure characterized by the presence of 65 protons and 96 neutrons. The atomic mass of terbium-161 is approximately 161 atomic mass units. In its ionic form, it typically exists as , which can coordinate with various ligands for radiolabeling purposes.
Terbium-161 can participate in various chemical reactions, particularly those involving coordination with biomolecules for therapeutic applications:
The mechanism by which terbium-161 exerts its therapeutic effects primarily involves its radiation emissions:
Terbium-161 possesses several notable physical and chemical properties:
Terbium-161 has significant potential in various scientific applications:
Terbium was first identified in 1843 by Swedish chemist Carl Gustaf Mosander as an impurity in yttrium oxide. Named after the Swedish village Ytterby, terbium remained largely confined to industrial applications (e.g., phosphors in lighting, Terfenol-D alloys) until the late 20th century [7]. The medical potential of terbium isotopes emerged when researchers recognized that four terbium radioisotopes—¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, and ¹⁶¹Tb—collectively cover all nuclear medicine modalities:
¹⁶¹Tb specifically entered preclinical investigation around 2011, when researchers at Paul Scherrer Institute (Switzerland) demonstrated its production via neutron irradiation of enriched gadolinium-160 (¹⁶⁰Gd) targets [1] [8]. The first human application occurred in 2021, when ¹⁶¹Tb-DOTATOC was administered to neuroendocrine tumor patients, confirming its feasibility for clinical imaging and therapy [8].
¹⁶¹Tb’s therapeutic superiority stems from its multimodal decay profile:
Table 1: Decay Properties of ¹⁶¹Tb vs. ¹⁷⁷Lu
Property | ¹⁶¹Tb | ¹⁷⁷Lu |
---|---|---|
Half-life | 6.89 days | 6.65 days |
Avg. β⁻ energy | 154 keV | 134 keV |
γ-emissions | 48.9 keV (17%) | 113 keV (6.4%) |
74.6 keV (10.3%) | 208 keV (11%) | |
Auger/conversion electrons | ~30% of emissions | <1% |
Tumor dose increase* | 40% vs. ¹⁷⁷Lu | Reference |
*Per unit activity in 10g tumors [9]
Monte Carlo simulations reveal ¹⁶¹Tb delivers 2.6–3.6× higher absorbed doses than ¹⁷⁷Lu to single tumor cells, making it uniquely effective against minimal residual disease [3] [6]. This addresses a key limitation of ¹⁷⁷Lu, whose 0.2–1.8 mm pathlength often spares isolated cancer cells [3].
Chemical and Production Similarities
Both ¹⁶¹Tb and ¹⁷⁷Lu are trivalent lanthanides with nearly identical ionic radii, enabling direct substitution in radiopharmaceuticals (e.g., PSMA-617, DOTATATE) without altering targeting kinetics [1] [9]. Radiolabeling protocols for DOTA- or DOTAGA-based vectors require minimal adjustments, with ¹⁶¹Tb achieving >95% radiochemical purity under standard conditions [8] [10]. Production scales similarly via neutron capture: ¹⁷⁷Lu from ¹⁷⁶Yb, and ¹⁶¹Tb from ¹⁶⁰Gd [1] [6].
Therapeutic Efficacy
Preclinical and early clinical data demonstrate ¹⁶¹Tb’s enhanced efficacy:
Table 2: Clinical Performance of ¹⁶¹Tb Radiopharmaceuticals
Radiopharmaceutical | Trial | Population | Key Outcomes |
---|---|---|---|
¹⁶¹Tb-DOTATOC | First-in-human | Metastatic NEN | High-quality SPECT imaging of <1 cm lesions [8] |
¹⁶¹Tb-PSMA-I&T | VIOLET (Phase I/II) | mCRPC | 70% PSA50, 40% PSA90 response; no DLTs [5] |
¹⁶¹Tb-PSMA-617 | REALITY | ¹⁷⁷Lu-resistant mCRPC | 53% PSA decline post-¹⁷⁷Lu failure [3] |
Dosimetry and Activity Equivalence
Due to higher β⁻ energy and Auger emissions, ¹⁶¹Tb requires 27–29% less activity than ¹⁷⁷Lu for equivalent tumor doses:
Production Scalability Challenges
Despite promise, ¹⁶¹Tb faces supply limitations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: